

Technical Guide: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B183073

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

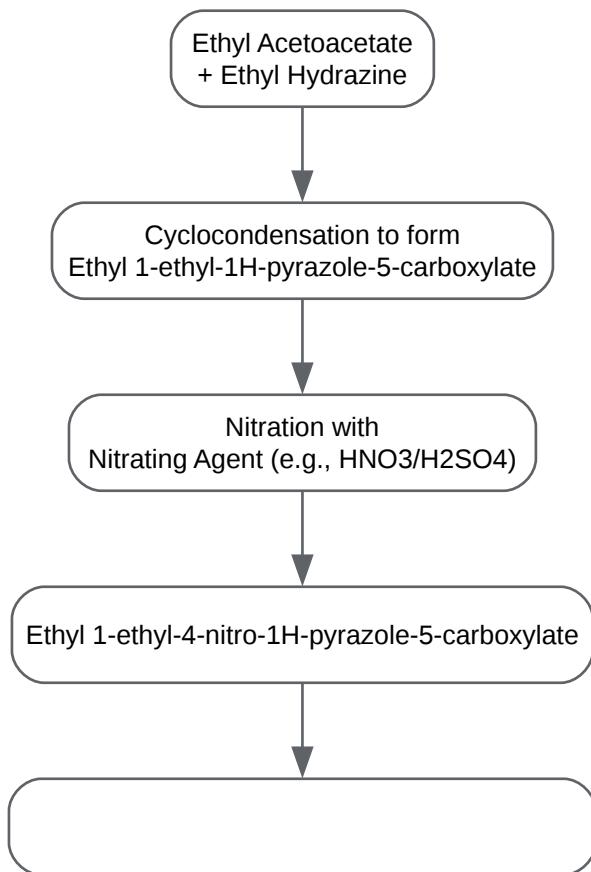
This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid**. Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group and a carboxylic acid moiety to the pyrazole scaffold can significantly influence the compound's chemical reactivity and biological profile. This document summarizes the key molecular data, a generalized synthesis protocol, and the potential biological significance of this compound class.

Chemical Identity and Properties

The fundamental chemical and physical properties of **1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid** are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

Property	Value
Molecular Formula	C ₆ H ₇ N ₃ O ₄
Molecular Weight	185.14 g/mol
Monoisotopic Mass	185.04366 Da
CAS Number	494791-30-9
IUPAC Name	1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Canonical SMILES	CCN1N=CC(=C1C(=O)O)--INVALID-LINK--[O-]

Molecular Structure


The two-dimensional structure of **1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid** is depicted below, illustrating the arrangement of the ethyl, nitro, and carboxylic acid functional groups on the pyrazole ring.

Molecular structure of the compound.

Experimental Protocols: Generalized Synthesis

While a specific, peer-reviewed synthesis protocol for **1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid** is not readily available in the literature, a general approach can be derived from established methods for the synthesis of substituted nitropyrazole carboxylic acids. A plausible synthetic route would involve the cyclocondensation of a suitably substituted hydrazine with a functionalized carbonyl compound, followed by nitration and subsequent hydrolysis if the carboxylic acid moiety is introduced as an ester.

A potential synthetic pathway is outlined below:

[Click to download full resolution via product page](#)

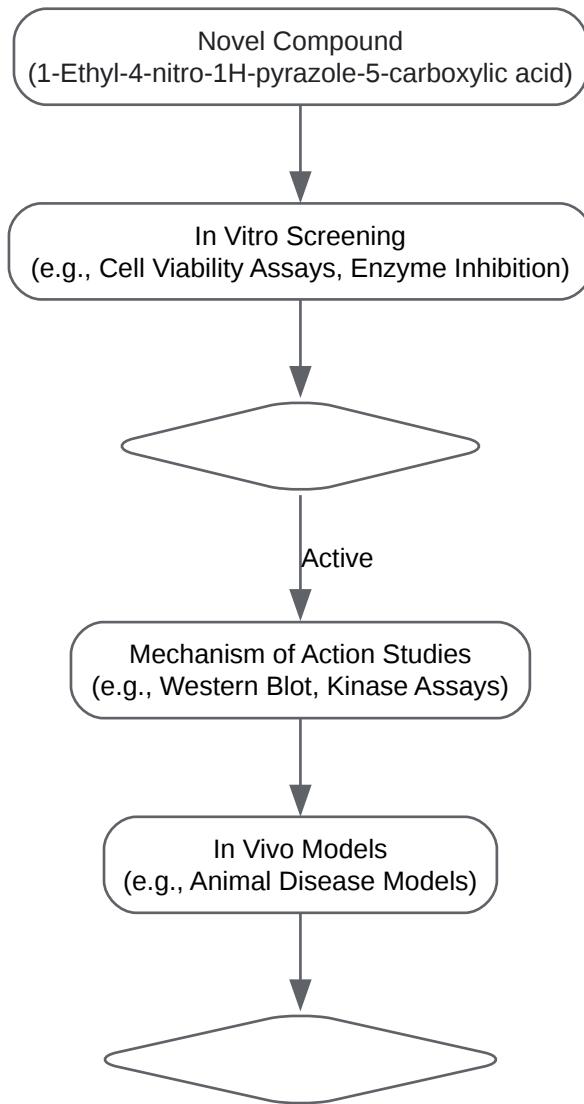
Generalized synthetic workflow.

Methodology:

- **Synthesis of the Pyrazole Ring:** The synthesis would likely begin with the condensation of ethyl hydrazine with a β -ketoester, such as ethyl 2-formyl-3-oxobutanoate or a related derivative, to form the pyrazole ring. This reaction is typically carried out in a suitable solvent like ethanol.
- **Nitration:** The resulting ethyl 1-ethyl-1H-pyrazole-5-carboxylate would then be subjected to nitration. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the 4-nitro isomer.
- **Hydrolysis:** The final step would be the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis, followed by

acidification to precipitate the final product, **1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid**.

- Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.


Note: This is a generalized protocol. The specific reaction conditions, reagents, and purification methods would require experimental optimization.

Biological Activity and Potential Applications

Specific biological activity data for **1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid** are not extensively documented. However, the broader class of nitropyrazole derivatives has attracted significant interest in drug discovery.

- Anticancer Potential: Certain nitropyrazole-containing compounds have been investigated for their cytotoxic activity against various cancer cell lines. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that induce cell death.
- Antimicrobial Activity: Pyrazole derivatives are known to exhibit a wide range of antimicrobial effects. The presence of the nitro group can enhance this activity against certain bacterial and fungal strains.

The potential mechanism of action for a novel compound like this would typically be investigated through a series of in vitro and in vivo studies.

[Click to download full resolution via product page](#)

Conceptual drug discovery workflow.

This workflow illustrates a general approach for evaluating the biological activity of a new chemical entity, starting from initial screening to more detailed mechanistic and in vivo studies.

Conclusion

1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid is a member of a chemical class with significant potential in medicinal chemistry. This guide provides the foundational chemical data and a generalized synthetic approach for this compound. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications. The information

and protocols provided herein are intended to serve as a starting point for researchers and drug development professionals interested in exploring the properties and applications of this and related nitropyrazole derivatives.

- To cite this document: BenchChem. [Technical Guide: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b183073#1-ethyl-4-nitro-1h-pyrazole-5-carboxylic-acid-molecular-weight\]](https://www.benchchem.com/product/b183073#1-ethyl-4-nitro-1h-pyrazole-5-carboxylic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com